molecular formula C14H10ClFO3 B14781264 3-(Benzyloxy)-6-chloro-2-fluorobenzoic acid

3-(Benzyloxy)-6-chloro-2-fluorobenzoic acid

Cat. No.: B14781264
M. Wt: 280.68 g/mol
InChI Key: CDPSRBJVTLWJCO-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-6-chloro-2-fluorobenzoic acid is an organic compound with a complex structure that includes a benzyloxy group, a chlorine atom, and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-6-chloro-2-fluorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Halogenation: The introduction of chlorine and fluorine atoms can be carried out through halogen exchange reactions. For example, a chlorination reaction using thionyl chloride (SOCl2) can introduce the chlorine atom, while a fluorination reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST) can introduce the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-6-chloro-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The compound can be reduced to remove the halogen atoms or modify the benzyloxy group.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can yield dehalogenated or modified benzyloxy compounds.

Scientific Research Applications

3-(Benzyloxy)-6-chloro-2-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-6-chloro-2-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy, chlorine, and fluorine groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-2-fluorobenzoic acid: Lacks the chlorine atom, which may affect its reactivity and applications.

    6-Chloro-2-fluorobenzoic acid: Lacks the benzyloxy group, which can influence its solubility and interaction with biological targets.

    3-(Benzyloxy)-6-chlorobenzoic acid: Lacks the fluorine atom, which can affect its chemical stability and reactivity.

Uniqueness

3-(Benzyloxy)-6-chloro-2-fluorobenzoic acid is unique due to the combination of the benzyloxy, chlorine, and fluorine groups. This combination imparts specific chemical properties, such as increased reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C14H10ClFO3

Molecular Weight

280.68 g/mol

IUPAC Name

6-chloro-2-fluoro-3-phenylmethoxybenzoic acid

InChI

InChI=1S/C14H10ClFO3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)

InChI Key

CDPSRBJVTLWJCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)C(=O)O)F

Origin of Product

United States

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